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Compound of Interest

Compound Name: 1,1-Dibromopentane

Cat. No.: B15482941

The Corey-Fuchs reaction is a versatile and reliable method for the one-carbon homologation
of aldehydes to terminal alkynes.[1] This two-step process, which proceeds via a gem-
dibromoalkene intermediate, is instrumental in the synthesis of various acetylenic compounds,
which are key building blocks in pharmaceuticals, natural products, and materials science.[2]

This application note details the synthesis of 1-bromo-1-hexyne from pentanal. The process
involves two key transformations:

o Formation of 1,1-dibromo-1-hexene: Pentanal is treated with a reagent generated in situ
from carbon tetrabromide (CBra) and triphenylphosphine (PPhs). This step is analogous to a
Wittig reaction and yields the corresponding 1,1-dibromo-1-hexene.[3]

e Synthesis of 1-bromo-1-hexyne: The purified 1,1-dibromo-1-hexene is then treated with a
strong base, such as n-butyllithium (n-BuLi), at low temperature. This induces an elimination
reaction to furnish the desired 1-bromo-1-hexyne.[1] Careful control of stoichiometry and
reaction conditions allows for the selective formation of the bromoalkyne.

The resulting 1-bromo-1-hexyne is a versatile intermediate that can be used in a variety of
subsequent transformations, such as cross-coupling reactions (e.g., Sonogashira, Cadiot-
Chodkiewicz) and nucleophilic additions.

Quantitative Data
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The following tables summarize the key quantitative data for the synthesis of 1-bromo-1-

hexyne from pentanal via the Corey-Fuchs reaction. The yields provided are typical for aliphatic

aldehydes and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 1,1-Dibromo-1-hexene from Pentanal

Parameter Value
Reactants

Pentanal 1.0eq
Carbon Tetrabromide (CBra) 1.5e€eq
Triphenylphosphine (PPhs) 3.0eq

Solvent

Dichloromethane (DCM), anhydrous

Reaction Temperature

0 °C to room temperature

Reaction Time

12-16 hours

Typical Yield

80-90%

Table 2: Reaction Parameters for the Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-

hexene
Parameter Value
Reactants
1,1-Dibromo-1-hexene 1.0eq
n-Butyllithium (n-BulLi) l.leq

Solvent Tetrahydrofuran (THF), anhydrous

Reaction Temperature -78 °C

Reaction Time 1-2 hours

Typical Yield 70-85%
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Table 3: Spectroscopic Data for Key Compounds

Compound 1H NMR (CDCIls, 6 ppm) 13C NMR (CDCIs, 6 ppm)

~6.4 (t, 1H), 2.2 (q, 2H), 1.4
1,1-Dibromo-1-hexene (m, 2H), 1.3 (m, 2H), 0.9 (t, ~138, 115, 34, 33, 32, 27
3H)

~2.2(t,2H), 1.5 (m, 2H), 1.4
1-Bromo-1-hexyne ~80, 78, 31, 22, 21, 13
(m, 2H), 0.9 (t, 3H)

Note: The spectroscopic data provided are estimated values based on typical chemical shifts
for similar structures and may vary slightly depending on the solvent and spectrometer
frequency.

Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-1-hexene from Pentanal
Materials:

o Pentanal

e Carbon tetrabromide (CBra)

e Triphenylphosphine (PPhs)

e Dichloromethane (DCM), anhydrous

e Hexanes

e Round-bottom flask

o Magnetic stirrer

* Ice bath

» Standard glassware for workup and purification
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Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

Cool the stirred solution to 0 °C using an ice bath.

Slowly add carbon tetrabromide (1.5 eq) to the solution. The mixture will typically turn from
colorless to a yellow or orange suspension.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of pentanal (1.0 eq) in anhydrous dichloromethane dropwise to the reaction
mixture at O °C.

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until thin-
layer chromatography (TLC) analysis indicates the complete consumption of the starting
aldehyde.

Upon completion, concentrate the reaction mixture under reduced pressure.

Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

Filter the mixture through a pad of silica gel, washing thoroughly with hexanes.
Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-1-hexene.

The crude product can be further purified by column chromatography on silica gel using
hexanes as the eluent.

Protocol 2: Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene

Materials:

1,1-Dibromo-1-hexene

n-Butyllithium (n-BuLi) in hexanes
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o Tetrahydrofuran (THF), anhydrous

e Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether or ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

¢ Round-bottom flask

o Magnetic stirrer

e Dry ice/acetone bath

e Syringes

o Standard glassware for workup and purification

Procedure:

» To a flame-dried round-bottom flask under an inert atmosphere, add the purified 1,1-
dibromo-1-hexene (1.0 eq) and anhydrous tetrahydrofuran.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe. A color change
is often observed.

¢ Stir the reaction mixture at -78 °C for 1-2 hours.

e Quench the reaction at -78 °C by slowly adding saturated agueous ammonium chloride
solution.

¢ Allow the mixture to warm to room temperature.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether
or ethyl acetate (3 x).
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Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-1-
hexyne.

The product can be purified by distillation under reduced pressure.

Visualizations
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Caption: Experimental workflow for the two-step synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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